molecular formula C13H16O4 B5216484 4-butyl-3-methylphthalic acid

4-butyl-3-methylphthalic acid

Cat. No. B5216484
M. Wt: 236.26 g/mol
InChI Key: QHRWTZTUXIOXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-3-methylphthalic acid, also known as BMPA, is a carboxylic acid that has been used extensively in scientific research. BMPA is a versatile compound that has found applications in various fields, including materials science, organic synthesis, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-butyl-3-methylphthalic acid is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various studies. In animal studies, this compound has been shown to reduce inflammation and tumor growth. This compound has also been shown to reduce the levels of certain inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-butyl-3-methylphthalic acid in lab experiments include its versatility, ease of synthesis, and low cost. This compound can be synthesized in large quantities, making it an ideal compound for large-scale experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of information on its long-term effects.

Future Directions

There are several future directions for 4-butyl-3-methylphthalic acid research. One direction is to investigate the potential use of this compound as a drug for the treatment of inflammatory and tumor-related diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on the body. Additionally, future research could focus on developing new synthesis methods for this compound to improve its purity and yield.
Conclusion:
In conclusion, this compound is a versatile compound that has found applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory and anti-tumor effects. However, more research is needed to fully understand its mechanism of action and long-term effects. Future research could focus on developing this compound as a drug for the treatment of inflammatory and tumor-related diseases and improving its synthesis methods.

Scientific Research Applications

4-butyl-3-methylphthalic acid has found applications in various scientific research fields, including materials science, organic synthesis, and pharmaceuticals. In materials science, this compound has been used as a monomer to synthesize polymers with high thermal stability and mechanical strength. In organic synthesis, this compound has been used as a building block to synthesize various organic compounds. In pharmaceuticals, this compound has been used as a starting material to synthesize drugs with anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

4-butyl-3-methylphthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-4-5-9-6-7-10(12(14)15)11(8(9)2)13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRWTZTUXIOXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=C(C=C1)C(=O)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-3-methylphthalic acid
Reactant of Route 2
Reactant of Route 2
4-butyl-3-methylphthalic acid
Reactant of Route 3
Reactant of Route 3
4-butyl-3-methylphthalic acid
Reactant of Route 4
4-butyl-3-methylphthalic acid
Reactant of Route 5
Reactant of Route 5
4-butyl-3-methylphthalic acid
Reactant of Route 6
Reactant of Route 6
4-butyl-3-methylphthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.